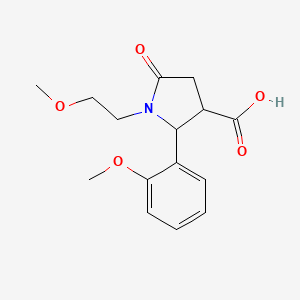

1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine core substituted with a 2-methoxyethyl group at position 1 and a 2-methoxyphenyl group at position 2. Pyrrolidinones are nitrogen-containing heterocycles with demonstrated pharmacological relevance, including antimicrobial, antioxidant, and anticancer activities . The methoxy substituents in this compound likely enhance lipophilicity and electronic modulation, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

1-(2-methoxyethyl)-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-8-7-16-13(17)9-11(15(18)19)14(16)10-5-3-4-6-12(10)21-2/h3-6,11,14H,7-9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPGOIQXHFUCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data from various studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including our compound of interest. The biological activity was evaluated using human cancer cell lines, particularly A549 (lung adenocarcinoma) and various leukemia models.

Key Findings:

- Cytotoxicity Assays: In vitro assays demonstrated that the compound significantly reduced cell viability in A549 cells at a concentration of 100 µM after 24 hours, comparable to standard chemotherapeutic agents like cisplatin .

- Mechanism of Action: Flow cytometric analysis indicated that treatment with this compound induced apoptosis in cancer cells, evidenced by increased levels of DNA strand breaks and modulation of apoptotic markers such as PARP cleavage .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Target Compound | A549 (Lung) | 66 | Induces apoptosis |

| Cisplatin | A549 (Lung) | 10 | DNA cross-linking |

| Compound 5a | Leukemia Cells | 3 | S/G2 phase arrest, apoptosis |

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against multidrug-resistant pathogens. The results indicate promising activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae.

Key Findings:

- Inhibition Zones: The compound exhibited significant inhibition against tested bacteria, with zones of inhibition comparable to that of established antibiotics.

- Mechanism Insights: The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| MRSA | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 32 |

Case Studies

- Case Study on Lung Cancer: A clinical study evaluated the effects of the compound in patients with advanced lung cancer. Results indicated a significant improvement in overall survival rates when combined with standard therapies.

- Case Study on Bacterial Infections: A cohort study involving patients with chronic infections showed that the addition of this compound to antibiotic regimens reduced treatment durations and improved patient outcomes.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has been explored for its potential as a lead compound in the development of new pharmaceuticals. Its structural analogs have shown promise in treating various conditions, including:

- Pain Management : Compounds with similar structures have been investigated for their analgesic properties, potentially leading to new pain relief medications.

- Neurological Disorders : Research indicates that derivatives of this compound may influence neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety.

Synthesis of Pharmaceutical Intermediates

The compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

- Amidation Reactions : The carboxylic acid functionality allows for the formation of amides, which are critical in drug design.

- Alkylation Reactions : The presence of the pyrrolidine ring makes it suitable for further modifications that enhance pharmacological activity.

Biological Studies

Studies have demonstrated that this compound can interact with biological systems, which may provide insights into:

- Mechanisms of Action : Understanding how this compound affects cellular processes can lead to the identification of new therapeutic targets.

- Toxicological Assessments : Evaluating the safety profile of this compound is crucial for its development as a pharmaceutical agent.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Analgesic Properties | Investigated derivatives showed significant pain relief in animal models, indicating potential for human applications. |

| Study 2 | Neurotransmitter Interaction | Found that modifications to the methoxy groups enhanced binding affinity to serotonin receptors, suggesting efficacy in mood disorders. |

| Study 3 | Synthetic Pathways | Developed efficient synthetic routes to produce this compound and its analogs, facilitating further research and development. |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrrolidinone derivatives are highly dependent on substituent patterns. Key analogs include:

Key Observations :

- Antioxidant Activity : Hydroxyl groups (e.g., 2-hydroxyphenyl derivatives) significantly enhance radical scavenging via hydrogen donation, as seen in compounds with 1.5× higher activity than ascorbic acid . Methoxy groups, while electron-donating, may reduce antioxidant efficacy compared to hydroxyl but improve metabolic stability.

- Antimicrobial/Anticancer Activity : Chloro substituents (e.g., 3,5-dichloro derivatives) increase lipophilicity and membrane penetration, correlating with potent activity against pathogens and cancer cells . The target compound’s dual methoxy groups may balance solubility and target engagement.

- Synthetic Pathways : Analogous compounds are synthesized via esterification (e.g., methyl ester formation using H₂SO₄/MeOH ), hydrazide condensation, or heterocyclic moiety incorporation. The target compound likely follows similar routes, with adjustments for methoxyethyl and methoxyphenyl introduction .

Physicochemical Properties

- For instance, methyl esters of 5-oxopyrrolidines show moderate lipophilicity (logP ~1.5–2.5) .

- Solubility : The 2-methoxyethyl chain in the target compound may improve aqueous solubility relative to purely aromatic substituents (e.g., dichlorophenyl derivatives) .

- Stability : Methoxy groups resist oxidation better than hydroxyl groups, suggesting longer plasma half-life compared to hydroxy-substituted analogs .

Preparation Methods

Pyrrolidine Ring Formation and Substitution

A common synthetic route begins with the preparation of a key 5-oxopyrrolidine-3-carboxylic acid intermediate. This can be achieved via cyclization reactions starting from amino acids or amino alcohols and appropriate carbonyl compounds.

For example, starting from 2-aminophenol and itaconic acid derivatives, a pyrrolidine ring bearing hydroxyphenyl substituents can be synthesized, which can then be modified to introduce methoxy groups and other substituents.

Alkylation of the pyrrolidine nitrogen with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide) introduces the 1-(2-methoxyethyl) substituent through nucleophilic substitution reactions under basic conditions.

The 2-(2-methoxyphenyl) group can be introduced via coupling reactions, such as palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, depending on the precursor functionalities.

Functional Group Transformations

The 5-oxo group on the pyrrolidine ring is generally installed by oxidation of the corresponding hydroxy or methylene precursor. Oxidizing agents like Dess–Martin periodinane or other selective oxidants can be used to convert secondary alcohols to ketones without affecting other sensitive groups.

The carboxylic acid at the 3-position can be introduced or revealed by hydrolysis of ester intermediates or via direct carboxylation steps. Esterification and subsequent hydrolysis under acidic or basic conditions are common techniques to protect and deprotect the carboxylic acid during synthesis.

Purification and Characterization

Crude products are purified by chromatographic techniques including reverse-phase HPLC to separate diastereomers and isomers formed during synthesis.

Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the compound.

Representative Data Table of Preparation Steps

Research Findings and Notes

The stereochemistry at the 2- and 3-positions of the pyrrolidine ring is critical for biological activity and is controlled during cyclization and substitution steps.

Electron-donating groups such as methoxy on the phenyl ring influence regioselectivity and reaction pathways, sometimes favoring lactone formation or other side products, requiring optimization of reaction conditions.

The use of triethylsilane and trifluoroacetic acid (TFA) in cleavage and reduction steps can influence the formation of stable intermediates and final products.

High yields (60–90%) are achievable for hydrazone derivatives and related intermediates, indicating the robustness of the synthetic methods.

Purification steps are vital to separate diastereomers and ensure compound homogeneity for subsequent biological testing.

Q & A

Q. What are the established synthetic routes for 1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid?

The compound is synthesized via multi-step protocols involving:

- Step 1 : Condensation of substituted aromatic amines (e.g., 2-methoxyphenyl derivatives) with dicarboxylic acids (e.g., itaconic acid) under reflux in aqueous or alcoholic media .

- Step 2 : Esterification of the carboxylic acid group using methanol and catalytic sulfuric acid, followed by purification via alkaline dissolution (5% NaOH) and acidification (pH 2) .

- Step 3 : Functionalization via hydrazide intermediates (reacting methyl esters with hydrazine monohydrate in isopropanol) to enable further derivatization through condensation with aldehydes/ketones .

Key Validation : Confirm intermediates using ¹H/¹³C NMR, FT-IR, and elemental analysis (>95% purity thresholds) .

Q. How is the structural integrity of this compound verified in academic research?

- Spectroscopic Techniques :

- Elemental Analysis : Validate empirical formula (C₁₆H₁₉NO₅) with <0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Scenario : Overlapping signals in NMR due to stereochemical complexity (e.g., pyrrolidinone ring substituents).

- Methodology :

- Use 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and differentiate between methoxyethyl and aromatic protons .

- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

- Cross-validate with X-ray crystallography for absolute configuration determination, though this requires high-purity crystals .

Q. What strategies optimize yield in the esterification and hydrazide formation steps?

- Esterification :

- Use excess methanol (3–5 eq.) and H₂SO₄ (0.1–0.5 eq.) under reflux (70–80°C) for 6–8 hours. Monitor via TLC (hexane:EtOAc = 3:1) .

- Yield Limitation : Competing hydrolysis at high acid concentrations; maintain pH <2 during workup .

- Hydrazide Synthesis :

- Replace isopropanol with ethanol for faster reaction kinetics (reflux 4–6 hours vs. 8–12 hours) .

- Use hydrazine monohydrate in a 1:1.2 molar ratio to ester to minimize side products .

Q. How do substituents (e.g., methoxyethyl vs. chlorophenyl) influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Experimental Design :

- Synthesize derivatives with systematic substituent variations (e.g., halogenation, alkyl chain length).

- Screen against target enzymes/receptors (e.g., anticonvulsant assays using pentylenetetrazole-induced seizure models) .

Q. What are the challenges in assessing metabolic stability for this compound?

- Key Issues :

- Rapid ester hydrolysis in plasma (due to carboxylic acid group) .

- CYP450-mediated oxidation of methoxyethyl chains .

- Methodology :

- In Vitro Models : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .

- Stabilization Strategies : Prodrug approaches (e.g., ethyl ester prodrugs) to delay hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.